molecular formula C19H23NO4S B10839696 1-(4-Methoxyphenylsulfonyl)-4-phenylazepan-4-ol

1-(4-Methoxyphenylsulfonyl)-4-phenylazepan-4-ol

Cat. No. B10839696
M. Wt: 361.5 g/mol
InChI Key: CTMRNVLOBOSBEA-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenylsulfonyl)-4-phenylazepan-4-ol is an organic compound that belongs to the class of sulfonamides This compound features a seven-membered azepane ring substituted with a phenyl group and a methoxyphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenylsulfonyl)-4-phenylazepan-4-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 1,2-diamine derivatives and sulfonium salts can lead to the formation of azepane rings . The reaction conditions often involve the use of bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents such as ethanol .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenylsulfonyl)-4-phenylazepan-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism by which 1-(4-methoxyphenylsulfonyl)-4-phenylazepan-4-ol exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can include inhibition of signal transduction processes and modulation of cellular responses.

Similar Compounds:

  • 1-(4-Methoxyphenylsulfonyl)-N-phenylpiperidin-4-amine
  • 4-((1-Benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues
  • 2-(((5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl)methyl)sulfonyl)benzo[d]oxazole

Uniqueness: this compound is unique due to its specific structural features, such as the azepane ring and the methoxyphenylsulfonyl group. These features confer distinct chemical reactivity and biological activity compared to other similar compounds .

properties

Molecular Formula

C19H23NO4S

Molecular Weight

361.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-4-phenylazepan-4-ol

InChI

InChI=1S/C19H23NO4S/c1-24-17-8-10-18(11-9-17)25(22,23)20-14-5-12-19(21,13-15-20)16-6-3-2-4-7-16/h2-4,6-11,21H,5,12-15H2,1H3

InChI Key

CTMRNVLOBOSBEA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC(CC2)(C3=CC=CC=C3)O

Origin of Product

United States

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